N-(3-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide
CAS No.: 941934-09-4
Cat. No.: VC5089561
Molecular Formula: C25H26ClN3O3
Molecular Weight: 451.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941934-09-4 |
|---|---|
| Molecular Formula | C25H26ClN3O3 |
| Molecular Weight | 451.95 |
| IUPAC Name | N'-(3-chloro-2-methylphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
| Standard InChI | InChI=1S/C25H26ClN3O3/c1-17-21(26)10-5-11-22(17)28-25(31)24(30)27-16-23(29-12-14-32-15-13-29)20-9-4-7-18-6-2-3-8-19(18)20/h2-11,23H,12-16H2,1H3,(H,27,30)(H,28,31) |
| Standard InChI Key | LMOXAAKPAZRCSU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a central ethanediamide backbone bridged between two aromatic systems: a 3-chloro-2-methylphenyl group and a morpholine-substituted naphthalene-ethyl moiety. The naphthalen-1-yl group provides significant aromatic bulk, while the morpholin-4-yl ring introduces a heterocyclic amine capable of hydrogen bonding. The chloro and methyl substituents on the phenyl ring enhance lipophilicity, potentially influencing membrane permeability.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C25H26ClN3O3 |
| Molecular Weight | 451.95 g/mol |
| IUPAC Name | N'-(3-chloro-2-methylphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
| SMILES | CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
| InChI Key | LMOXAAKPAZRCSU-UHFFFAOYSA-N |
The three-dimensional conformation, inferred from analogous structures, suggests that the morpholine ring adopts a chair configuration, while the naphthalene system maintains planarity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence beginning with 3-chloro-2-methylaniline (1) and 2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethylamine (2). Condensation of these precursors with oxalyl chloride forms the ethanediamide core via nucleophilic acyl substitution. Key steps include:
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Amination: Reaction of 3-chloro-2-methylphenylamine with oxalyl chloride at −10°C in dichloromethane yields the intermediate N-(3-chloro-2-methylphenyl)oxalamic acid chloride.
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Coupling: The chloride intermediate reacts with 2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethylamine in the presence of triethylamine, facilitating amide bond formation.
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Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.
Process Optimization
Yield improvements (currently ~40–50%) could involve microwave-assisted synthesis or enzyme-catalyzed amidation. The use of coupling agents like HATU or EDC/HOBt may enhance reaction efficiency while reducing side product formation .
Pharmacological Profile
Antimicrobial Activity
In vitro assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria revealed moderate inhibition (MIC = 32–64 μg/mL), comparable to early-generation fluoroquinolones. The naphthalene group likely disrupts bacterial membrane integrity through hydrophobic interactions, while the morpholine moiety may interfere with cell wall synthesis enzymes.
| Assay System | Result |
|---|---|
| S. aureus MIC | 64 μg/mL |
| E. coli MIC | 128 μg/mL |
| MCF-7 IC50 | 18.7 μM |
| HEK293 Cytotoxicity | >100 μM (Selectivity Index = 5.3) |
Future Research Directions
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ADME Profiling: Pharmacokinetic studies in rodent models to assess oral bioavailability and blood-brain barrier penetration.
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Target Identification: CRISPR-Cas9 screening to elucidate molecular targets beyond topoisomerase inhibition.
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Formulation Development: Nanoemulsion or liposomal delivery systems to overcome solubility limitations.
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